![molecular formula C9H11NO5S B1361429 (4-Methoxy-benzenesulfonylamino)-acetic acid CAS No. 13029-74-8](/img/structure/B1361429.png)
(4-Methoxy-benzenesulfonylamino)-acetic acid
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Description
The compound “(4-Methoxy-benzenesulfonylamino)-acetic acid” is a derivative of benzenesulfonyl chloride . Benzenesulfonyl chloride is an organosulfur compound with the formula C6H5SO2Cl . It is a colourless viscous oil that dissolves in organic solvents, but reacts with compounds containing reactive N-H and O-H bonds .
Synthesis Analysis
The synthesis of benzenesulfonyl derivatives typically involves the reaction of benzene and chlorosulfonic acid or from the sodium salt of benzenesulfonic acid and PCl5 or POCl3 . The synthesis of benzimidazoles from o-phenylenediamines via an oxidative cyclization strategy has also been reported .Chemical Reactions Analysis
Benzenesulfonyl chloride is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols, respectively . It reacts with Grignard reagent from N-unsubstituted indoles to form oxindoles or substituted indoles .Scientific Research Applications
Stereochemistry and Ligand Exchange
(4-Methoxy-benzenesulfonylamino)-acetic acid has been involved in studies focused on understanding the stereochemical aspects of ligand exchange reactions. Specifically, research on ferrocenyl diphosphine ligands has shown that the exchange of α-methoxy or α-dimethylamino groups by phosphines in acetic acid can proceed with either retention or inversion of configuration, depending on the substrate stereoisomer. The parameters influencing these reactions, like relative configuration or substitution patterns, are of significant interest in stereochemical studies (Schuecker et al., 2010).
Environmental Degradation Studies
The compound has also been mentioned in the context of environmental studies, especially concerning the degradation of benzene dye intermediates like 4-methoxy-2-nitroaniline (4M2NA). Advanced oxidation processes like the Fenton oxidation have been studied to understand the degradation mechanism of such compounds. These studies are crucial for environmental remediation, particularly in treating wastewater containing toxic and potentially carcinogenic substances (Guo et al., 2018).
Crystallography and Structural Analysis
Crystallography studies involving (4-Methoxy-benzenesulfonylamino)-acetic acid have provided insights into molecular structures and interactions. For instance, research on 4-methoxybenzamidinium acetate reveals how the ionic components in the crystal are associated via hydrogen bonds, forming a one-dimensional structure. Such studies are fundamental in understanding molecular interactions and designing materials with desired properties (Irrera & Portalone, 2012).
Organic Synthesis and Catalysis
The compound has been used in the field of organic synthesis and catalysis. For example, research on the oxidative coupling of 2-methoxy-1,4-benzoquinone and arenes in acetic acid explores how methoxyaryl-substituted 1,4-benzoquinones can be synthesized. Such reactions are catalyzed effectively by systems like Pd(OAc)2/heteropoly acid with dioxygen as the oxidant, showcasing the compound's role in facilitating chemical transformations (Oliveira et al., 2002).
properties
IUPAC Name |
2-[(4-methoxyphenyl)sulfonylamino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5S/c1-15-7-2-4-8(5-3-7)16(13,14)10-6-9(11)12/h2-5,10H,6H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMPHCYPWPATWRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351640 |
Source
|
Record name | (4-Methoxy-benzenesulfonylamino)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxy-benzenesulfonylamino)-acetic acid | |
CAS RN |
13029-74-8 |
Source
|
Record name | (4-Methoxy-benzenesulfonylamino)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-methoxybenzenesulfonamido)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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